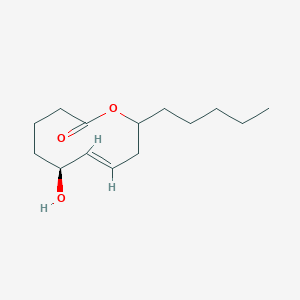
Putaminoxin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Putaminoxin B is a natural product found in Paraboeremia putaminum with data available.
Aplicaciones Científicas De Investigación
Antiviral Properties
Recent studies have indicated that Putaminoxin B may serve as a promising candidate for antiviral drug development, particularly against SARS-CoV-2, the virus responsible for COVID-19. A study conducted by researchers utilized molecular docking techniques to evaluate the binding affinity of this compound to critical viral proteins, including the main protease (M pro) and the spike glycoprotein receptor binding domain (RBD) .
Molecular Docking Results
The docking studies revealed that this compound exhibited significant binding affinity to the M pro active site, with a Libdock score of 94.4192 and an interaction energy of -35.4201 kcal/mol. This suggests that this compound could effectively inhibit the activity of the main protease, which is essential for viral replication . The following table summarizes the docking scores and interaction energies of various compounds tested against M pro:
| Compound | Libdock Score | CDOCKER Interaction Energy (kcal/mol) |
|---|---|---|
| Putaminoxin D | 105.099 | -36.1847 |
| Jasmonic Acid | 88.0807 | -36.1283 |
| This compound | 94.4192 | -35.4201 |
| Jasmonic Acid Methyl Ester | 92.3017 | -33.3747 |
| Penciclovir | 87.9996 | -30.9096 |
These findings suggest that this compound, along with other compounds from Phoma putaminum, could be explored further as potential therapeutic agents against COVID-19.
Phytotoxicity
This compound has also been studied for its phytotoxic effects, which make it relevant in agricultural applications. Research indicates that it exhibits strong phytotoxicity, affecting plant growth and development . The compound's activity is correlated with its structural integrity as a nonenolide, which is crucial for its biological effects.
Phytotoxic Activity Assessment
The phytotoxic effects of this compound can be summarized as follows:
- Target Organisms : Various plant species.
- Mechanism of Action : Disruption of cellular processes leading to inhibited growth.
- Potential Uses : Development of bioherbicides to manage unwanted vegetation.
Safety and Toxicological Profile
The safety profile of this compound has been assessed through various predictive models examining its absorption, distribution, metabolism, excretion (ADME), and toxicity parameters. The compound demonstrated favorable characteristics in terms of human intestinal absorption and low hepatotoxicity .
Toxicity Prediction Data
A summary of the toxicity predictions for this compound includes:
| Parameter | Value |
|---|---|
| Ames Mutagenicity | 0.537 |
| NTP Carcinogenicity | 0.005 |
| Developmental Toxicity Potential | 0 |
These results indicate that this compound may have a low risk for mutagenicity and carcinogenicity, making it a candidate for further investigation in therapeutic applications.
Propiedades
Fórmula molecular |
C14H24O3 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
(4E,6S)-6-hydroxy-2-pentyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-9-13-10-5-7-12(15)8-6-11-14(16)17-13/h5,7,12-13,15H,2-4,6,8-11H2,1H3/b7-5+/t12-,13?/m1/s1 |
Clave InChI |
UYQOFPNMJKJWGM-DTMVNFKNSA-N |
SMILES isomérico |
CCCCCC1C/C=C/[C@H](CCCC(=O)O1)O |
SMILES canónico |
CCCCCC1CC=CC(CCCC(=O)O1)O |
Sinónimos |
putaminoxin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















